

Characterization of (2-Chloro-4-iodophenyl)hydrazine: A Technical Guide

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Compound of Interest

Compound Name: (2-Chloro-4-iodophenyl)hydrazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-iodophenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the characterization of (2-Chloro-4-iodophenyl)hydrazine. It includes a summary of its physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and essential safety and handling information derived from analogous compounds. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic and drug development applications.

Physicochemical Properties

(2-Chloro-4-iodophenyl)hydrazine is a substituted aromatic hydrazine. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available for the free base, it is often supplied and handled as a more stable hydrochloride salt.



Property	Value	Reference / Note
IUPAC Name	(2-Chloro-4-iodophenyl)hydrazine	-
CAS Number	29654-08-8	[1][2][3]
Molecular Formula	C ₆ H ₆ CIIN ₂	[1][3]
Molecular Weight	268.48 g/mol	[1][3]
Appearance	Not Reported (Typically off- white to brown solid)	Based on analogous compounds
Melting Point	Not Reported	Data not found in public literature
Boiling Point	Not Reported	Data not found in public literature
Hydrochloride Salt CAS	1219606-21-9	[4]

Spectroscopic Characterization

Experimental spectroscopic data for **(2-Chloro-4-iodophenyl)hydrazine** is not widely available in public databases. The following tables provide predicted data based on the analysis of structurally similar compounds and standard spectroscopic principles. These predictions can guide the identification and characterization of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in a solvent like DMSO-d₆. The hydrazine protons (-NHNH₂) are exchangeable with D₂O and may appear as broad signals.



Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 8.0 - 9.0	Broad s	1	Ar-NH-NH2
~ 7.7	d	1	Aromatic H (H-3, ortho to CI and I)
~ 7.5	dd	1	Aromatic H (H-5, meta to CI, ortho to I)
~ 6.8	d	1	Aromatic H (H-6, ortho to NHNH ₂)
~ 4.5	Broad s	2	Ar-NH-NH2

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)	Assignment
~ 148	C-1 (C-NHNH ₂)
~ 120	C-2 (C-CI)
~ 140	C-3
~ 90	C-4 (C-I)
~ 130	C-5
~ 115	C-6

Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium	N-H Stretch (hydrazine)
3000 - 3100	Medium	Aromatic C-H Stretch
1600 - 1620	Strong	N-H Bend (scissoring)
1450 - 1580	Strong	Aromatic C=C Stretch
1050 - 1150	Strong	C-N Stretch
750 - 850	Strong	C-H Out-of-plane Bend
600 - 800	Strong	C-Cl Stretch
500 - 600	Strong	C-I Stretch

Predicted Mass Spectrometry (MS) Data

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Fragment Ion	Note
268 / 270	[M] ⁺	Molecular ion peak. The M+2 peak at ~33% intensity is due to the ³⁷ Cl isotope.
253 / 255	[M - NH]+	Loss of an amino radical.
141 / 143	[C ₆ H ₄ CII] ⁺	Loss of the N₂H₃ radical.
127	[1]+	lodine cation.

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of analogous substituted phenylhydrazines. Researchers should perform appropriate risk assessments and optimization studies.



Proposed Synthesis of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride

This procedure is adapted from standard methods for preparing arylhydrazines from anilines.

Step 1: Diazotization of 2-Chloro-4-iodoaniline

- To a stirred solution of concentrated hydrochloric acid (3 equivalents) in water, add 2-chloro-4-iodoaniline (1 equivalent) at room temperature.
- Cool the resulting slurry to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
- Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

- In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir for 1-2 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt should form.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexane) to remove impurities.
- Dry the product under vacuum to yield (2-Chloro-4-iodophenyl)hydrazine hydrochloride.

Purification and Liberation of the Free Base



For reactions requiring the free hydrazine, the hydrochloride salt can be neutralized.

- Suspend the (2-Chloro-4-iodophenyl)hydrazine hydrochloride in ethyl acetate.
- Add a 10% aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
- Continue stirring for 10-15 minutes.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the free base, **(2-Chloro-4-iodophenyl)hydrazine**. The free base should be used immediately or stored under an inert atmosphere as it may be less stable than the salt.

Analytical HPLC Method

This Reverse-Phase HPLC (RP-HPLC) method is adapted from procedures for separating chlorophenylhydrazine isomers and can be used for purity assessment.

- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30-35 min: 90% to 10% B



o 35-40 min: 10% B

Flow Rate: 1.0 mL/min.

• Detection: UV at 254 nm.

Injection Volume: 10 μL.

• Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Workflows and Signaling Pathways

While no specific biological signaling pathways have been prominently associated with **(2-Chloro-4-iodophenyl)hydrazine** in the literature, its primary utility lies as a key building block in chemical synthesis.

General Synthesis and Analysis Workflow

The overall process from starting material to a purified, characterized product follows a logical workflow.



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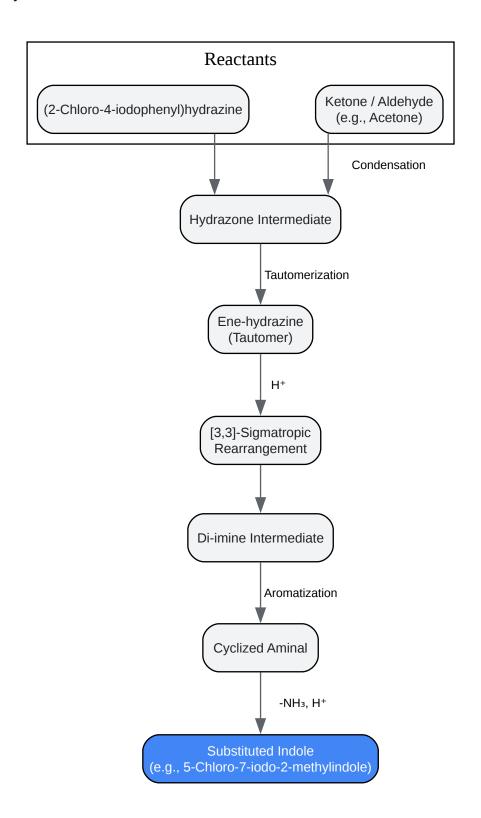
Caption: General workflow for the synthesis and analysis of **(2-Chloro-4-iodophenyl)hydrazine**.

Chemical Pathway: The Fischer Indole Synthesis

A primary application of arylhydrazines is the Fischer indole synthesis, a robust method for creating the indole ring system, a core structure in many pharmaceuticals. The reaction



involves the acid-catalyzed cyclization of an arylhydrazone, formed from the hydrazine and a ketone or aldehyde.



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Caption: Reaction mechanism of the Fischer Indole Synthesis using the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for **(2-Chloro-4-iodophenyl)hydrazine** is not readily available. The information below is compiled from the SDS of closely related phenylhydrazine derivatives and should be considered for a preliminary risk assessment.



Hazard Category	Description and Precautionary Statements
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.Precautions: Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area (chemical fume hood). Wash skin thoroughly after handling.
Skin/Eye Irritation	Causes skin irritation and serious eye irritation.Precautions: Wear protective gloves, protective clothing, and eye/face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
Sensitization	May cause an allergic skin reaction.Precautions: Contaminated work clothing must not be allowed out of the workplace.
Long-Term Hazards	Suspected of causing genetic defects. May cause cancer. Causes damage to organs through prolonged or repeated exposure.Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Store locked up.
Engineering Controls	Use in a properly functioning chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Personal Protection	Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). If dusts are generated, a NIOSH-approved respirator may be necessary.



Disposal	Dispose of contents/container to an approved
	waste disposal plant in accordance with local,
	state, and federal regulations. Avoid release to
	the environment.

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- To cite this document: BenchChem. [Characterization of (2-Chloro-4-iodophenyl)hydrazine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1423791#characterization-of-2-chloro-4-iodophenyl-hydrazine]

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